molecular formula C27H44 B11996012 2,4-Cholestadiene

2,4-Cholestadiene

Cat. No.: B11996012
M. Wt: 368.6 g/mol
InChI Key: BDJOURVDARTIRJ-UHFFFAOYSA-N
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Description

2,4-Cholestadiene: is a chiral molecule derived from cholestanes, which are steroidal compounds. Cholestanes have a saturated steroid nucleus, and when a double bond is introduced, they become cholestenes. . Its IUPAC name is (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-6-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .

Preparation Methods

Synthesis:: Cholestadienes can be synthetically prepared to mimic cholesterol, which plays essential roles in bioorganic and medicinal chemistry. One notable derivative is 3β-amino-5-cholestene , which has applications in siRNA transportation, DNA transfection enhancement, and potential tumor targeting. Researchers often synthesize 3β-amino-5-cholestene from cholesterol .

Chemical Reactions Analysis

Dimerization Reactions

2,4-Cholestadiene undergoes acid-catalyzed dimerization, forming structurally distinct products depending on the acid type:

  • Bronsted Acids (e.g., trichloroacetic acid/HCl): Yield 3,3'-bis(3,5-cholestadiene) ([II]) via protonation and carbocation intermediates .

  • Lewis Acids (e.g., ZnCl₂, SbCl₃): Produce 3,3'-bis(this compound) ([III]) through electrophilic activation .

  • Mixed Acid Systems (e.g., H₂SO₄): Generate a mixture of both dimers due to dual acid character .

Key Data:

Acid TypeProductYield (%)Conditions
Trichloroacetic acid3,3'-bis(3,5-cholestadiene)60–8010:1 TCA/HCl, 25°C
ZnCl₂/AcCl3,3'-bis(this compound)50–70Reflux, anhydrous conditions
H₂SO₄Mixture of [II] and [III]VariableRoom temperature

Photodehydrogenation

Under UV irradiation with a sensitizer (e.g., rose bengal), this compound undergoes dehydrogenation to form a bimolecular product. The proposed structure is 3,3'-bis(1,2;4,5-cholestadiene) , characterized by:

  • Loss of conjugation (UV absorption <260 nm) .

  • Melting point: 203–204°C (dec.) .

  • Yield: 1.1–2.4% after crystallization .

This reaction parallels the photochemistry of 5,7-cholestadiene but produces a structurally distinct isomer .

Sulfonation in the Salkowski Reaction

In the Salkowski reaction (H₂SO₄/CHCl₃), this compound forms colored complexes via:

  • Dehydration : Cholesterol → this compound (and 3,5-isomer) .

  • Dimerization : As described above.

  • Sulfonation : Attack at the 7,7' positions, forming a conjugated sulfonic acid derivative responsible for green fluorescence .

Radical cations generated during the reaction contribute to the coloration mechanism .

Oxidation and Metabolic Pathways

While this compound itself is not a primary substrate for mycobacterial cytochrome P450 enzymes (e.g., CYP142), related cholestadienes undergo oxidation to ketones like 4-cholesten-3-one . This suggests potential oxidative pathways for this compound under specific enzymatic conditions.

Comparative Reactivity

Reaction TypeThis compound3,5-Cholestadiene
DimerizationForms [III] with Lewis acidsForms [II] with Bronsted acids
PhotodehydrogenationBimolecular product (m.p. 203°C)Not reported
Sulfonation7,7'-sulfonation proposedOxidized to oxycholestenone

Scientific Research Applications

Role in Cholesterol Assays

2,4-Cholestadiene has been utilized in cholesterol assays due to its ability to react with strong acid reagents to produce colored substances, specifically cholestadiene sulfonic acids. This property is leveraged in various cholesterol measurement techniques that enhance accuracy by minimizing interference from proteins and other chromogens.

  • Assay Methodologies : The methodologies often involve multi-step procedures that include the extraction of cholesterol followed by saponification and color development. These methods have been shown to significantly increase the reliability of cholesterol measurements compared to simpler methods .

Precursor for Synthesis

This compound serves as a precursor for synthesizing various steroid derivatives and other bioactive compounds. Its unique double bond configuration allows for selective reactions that can lead to the formation of complex molecules used in pharmaceuticals.

  • Synthesis Pathways : The compound can be converted into more complex sterols through hydrogenation or oxidation reactions. These derivatives are crucial in developing therapeutic agents targeting metabolic disorders and hormonal imbalances .

Biological Activities

Research indicates that this compound exhibits several biological activities that make it valuable in pharmacological studies.

  • Effects on Lipid Metabolism : Studies have shown that derivatives of this compound influence sphingolipid metabolism and cholesterol homeostasis, which are critical for maintaining cellular function and signaling pathways .
  • Impact on Cell Signaling : The compound has been implicated in apoptosis and platelet aggregation processes, suggesting potential applications in cardiovascular research and therapies aimed at regulating these functions .

Case Study 1: Cholesterol Metabolism

A study investigated the role of this compound in cholesterol metabolism within Mycobacterium tuberculosis. The findings revealed that enzymes capable of oxidizing cholesterol esters also interacted with cholestadiene derivatives, indicating their potential role in bacterial survival mechanisms during infection .

Case Study 2: Assay Development

Another research project focused on developing a new assay for cholesterol using this compound as a standard reference. The study highlighted the compound's effectiveness in providing consistent results across varying concentrations of cholesterol, thereby enhancing assay reliability .

Mechanism of Action

Uniqueness:: 2,4-Cholestadiene’s uniqueness lies in its specific arrangement of double bonds within the steroidal framework. It differs from other cholestenes and cholestanes due to the placement of these double bonds.

Comparison with Similar Compounds

  • Fusidic Acid
  • Lanosterol
  • Stigmasterol

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for producing 2,4-Cholestadiene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound often involves thermal degradation or catalytic dehydrogenation of cholesterol derivatives. For example, high-temperature treatments (180–200°C) with catalysts like AlCl₃ or ZnSO₄ yield varying amounts of cholestadiene, with AlCl₃ producing up to 125.79 mg/g at 180°C . Key factors include catalyst type, temperature, and reaction time. Purity is verified via GC/MS or TLC, with structural confirmation through mass spectral peaks (e.g., m/z 368 for cholestadiene isomers) .

Q. How is this compound identified and quantified in complex matrices like biological samples or environmental extracts?

  • Methodological Answer : High-resolution Fourier transform mass spectrometry (FT-MS) is preferred for its ability to distinguish cholestadiene from in-source fragmentation products (e.g., protonated cholestadiene at m/z 369.3516). Species-specific response factors and isotopic patterns are critical for accurate quantification . For forensic applications, direct analysis in real-time (DART) mass spectrometry detects cholestadiene in fingerprints alongside lipids and pharmaceuticals .

Q. What spectroscopic techniques are most effective for characterizing this compound’s conjugated diene system?

  • Methodological Answer : UV-Vis spectroscopy is standard for identifying conjugated dienes, with absorbance maxima around 258–290 nm depending on substituents. For structural elucidation, nuclear Overhauser effect (NOE) NMR experiments resolve regiochemical ambiguities in double-bond positioning .

Advanced Research Questions

Q. How do experimental design choices (e.g., catalyst selection, temperature gradients) lead to contradictory data in cholestadiene synthesis studies?

  • Methodological Answer : Contradictions arise from variable catalyst performance. For instance, AlCl₃ produces high cholestadiene yields (125.79 mg/g at 180°C) but degrades cholesterol to 48.54%, while CuSO₄ preserves cholesterol (96.28%) but yields less cholestadiene (7.61 mg/g) . Researchers must report catalyst purity, solvent systems, and side-product profiles (e.g., 7-ketocholesterol) to enable cross-study comparisons .

Q. What statistical approaches resolve discrepancies in cholestadiene quantification across mass spectrometry platforms?

  • Methodological Answer : In-source fragmentation artifacts (e.g., protonated cholestadiene vs. ammoniated precursors) necessitate normalization using species-specific response factors. For example, CE 17:0 standards show 74% intact analyte retention, while FC standards retain only 27% . Multivariate analysis (e.g., PCA) can isolate platform-specific biases in large datasets .

Q. How does cholestadiene’s stability under oxidative or thermal stress impact its role as a biomarker in lipidomics?

  • Methodological Answer : Thermal lability (e.g., decomposition above 200°C) limits its utility in high-temperature assays. Oxidative stability studies using accelerated aging protocols (e.g., O₂ exposure at 60°C) reveal degradation pathways to epoxy or ketocholesterol derivatives, requiring stabilization via antioxidants like BHT .

Q. Data Analysis and Reproducibility

Q. What are best practices for documenting cholestadiene synthesis protocols to ensure reproducibility?

  • Methodological Answer : Follow guidelines for experimental reporting:

  • Primary manuscript : Include catalyst ratios, temperature profiles, and purity thresholds (≥95% by HPLC).
  • Supporting information : Upload raw chromatograms, spectral libraries, and kinetic datasets .
  • Metadata : Annotate batch-specific variations (e.g., solvent lot numbers) to troubleshoot replication failures .

Properties

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3

InChI Key

BDJOURVDARTIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC=CCC34C)C

Origin of Product

United States

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